3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research. This compound features a benzenesulfonamide core substituted with dimethoxy groups and a pyrrolidinone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable aromatic precursor.
Introduction of the dimethoxy groups: Methoxylation reactions are employed to introduce the methoxy groups at the desired positions on the aromatic ring.
Attachment of the pyrrolidinone moiety: This step involves the formation of an amide bond between the benzenesulfonamide core and the pyrrolidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
Uniqueness
3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy groups and pyrrolidinone moiety makes it particularly versatile in various applications, distinguishing it from other similar compounds.
Biological Activity
3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzamides. Its unique structural features, including methoxy groups and a pyrrolidinone moiety, suggest significant potential for various biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O5S, with a molecular weight of approximately 398.45 g/mol. The compound features:
- Benzamide core: Provides a framework for biological activity.
- Methoxy substituents: Enhance solubility and potential receptor interactions.
- Pyrrolidinone ring: May facilitate binding to specific biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of methoxy groups likely enhances its affinity for these targets, modulating their activity and influencing cellular responses.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antiproliferative Activity
A study evaluated the antiproliferative effects of related compounds on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, MCF7 breast carcinoma). The results indicated that compounds similar to this compound showed significant inhibition of cell growth at various concentrations (IC50 values).
Compound | Cell Line | IC50 (µM) |
---|---|---|
PIB-SO | HT-29 | 12.5 |
PPB-SO | M21 | 8.0 |
CA-4 | MCF7 | 15.0 |
Table 1: Antiproliferative Activity of Selected Compounds
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that it may exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
-
Study on Cancer Cell Lines:
A focused study on the antiproliferative effects demonstrated that the compound effectively inhibited cell proliferation in multiple cancer types. The mechanism involved disruption of cell cycle progression and induction of apoptosis. -
In Vivo Studies:
Animal models were employed to assess the therapeutic efficacy and safety profile of the compound. Results indicated a favorable safety margin with significant tumor reduction observed in treated groups compared to controls.
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-9-8-15(12-17(16)25-2)26(22,23)19-13-5-3-6-14(11-13)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBHQACWWUAMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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